propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate
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Overview
Description
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a propyl group, a dichlorophenyl moiety, and a methylimidazole ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds such as propiconazole, a triazole fungicide, are known to inhibit the 14-alpha demethylase enzyme . This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function . This inhibition disrupts the synthesis of ergosterol, leading to impaired growth and proliferation of the fungus .
Biochemical Pathways
The compound’s action affects the ergosterol biosynthesis pathway. By inhibiting the 14-alpha demethylase enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing instability and increased permeability of the fungal cell membrane .
Pharmacokinetics
Similar compounds like propiconazole are known to be systemic fungicides , suggesting that they can be absorbed and distributed throughout the organism to exert their effects. The metabolism and excretion of these compounds can vary depending on several factors, including the organism’s physiology and the compound’s chemical structure.
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth and proliferation. By disrupting ergosterol synthesis, the compound causes detrimental changes to the fungal cell membrane that can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate typically involves the reaction of 2,4-dichlorobenzaldehyde with propylamine and 3-methylimidazole-4-carboxylic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like acetic acid. The mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Propyl N-(2,4-dichlorophenyl)carbamate: Similar in structure but lacks the imidazole ring.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide: Contains a different heterocyclic ring.
Uniqueness
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is unique due to its combination of a dichlorophenyl group and a methylimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVMPRBKHEJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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